2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative characterized by a pyridine core substituted with methyl groups at the 2- and 4-positions and a pinacol boronate group at the 6-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate moiety . Its synthesis typically involves palladium-catalyzed borylation of halogenated pyridine precursors, as exemplified in analogous compounds (e.g., 2ab in , synthesized via Rh-catalyzed hydrogenation with 36% yield). The methyl substituents enhance steric bulk and electronic modulation, influencing its reactivity in catalytic applications .
Properties
Molecular Formula |
C13H20BNO2 |
|---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-10(2)15-11(8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
InChI Key |
BJKJNCWYPNHGQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation of Halogenated Pyridines
A well-established method for synthesizing boronate esters on pyridine rings involves the palladium-catalyzed cross-coupling of halogenated pyridines with bis(pinacolato)diboron or related boron reagents.
Key Reaction Parameters and Outcomes:
| Parameter | Details |
|---|---|
| Starting Material | 5-Bromo-2-(N,N-dimethylamino)pyridine or similar halogenated pyridine derivatives |
| Boron Source | 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron) |
| Catalyst | Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (Pd(dppf)Cl2) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Time | 12 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | Up to 76% |
| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate gradient) |
Procedure Summary:
A solution of the brominated pyridine and bis(pinacolato)diboron in 1,4-dioxane is treated with potassium acetate and Pd(dppf)Cl2 under nitrogen. The mixture is heated at 100 °C for 12 hours. The reaction progress is monitored by LCMS, and upon completion, the mixture is filtered, concentrated, and purified by column chromatography to afford the boronate ester as a yellow solid.
Iridium-Catalyzed C–H Borylation of Pyridines
An alternative to halogenated substrates is the direct C–H borylation of pyridines using iridium catalysis, which allows installation of the boronate ester group without pre-functionalization.
Key Reaction Parameters and Outcomes:
| Parameter | Details |
|---|---|
| Catalyst | [Ir(OMe)(COD)]2 precatalyst |
| Ligands | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) |
| Boron Source | Pinacolborane (HBPin) |
| Substrate | Amino-substituted or trifluoromethyl-substituted pyridines |
| Solvent | Typically neat or with minimal solvent |
| Temperature | 80 °C |
| Time | Several hours (monitored by TLC or GC-MS) |
| Atmosphere | Nitrogen |
| Yield | Variable, generally moderate to good |
| Purification | Column chromatography on silica gel |
Procedure Summary:
The iridium precatalyst and ligand are combined under nitrogen in a Schlenk flask. Pinacolborane and the pyridine substrate are added, and the mixture is heated at 80 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, exposed to air, and purified by column chromatography to isolate the borylated pyridine product.
Lithiation Followed by Boronation
Another classical approach involves lithiation of a brominated or substituted pyridine derivative followed by quenching with a boron electrophile such as trimethylborate.
Key Reaction Parameters and Outcomes:
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromo or 4-substituted pyridine derivatives |
| Lithiation Agent | tert-Butyllithium (t-BuLi) |
| Boron Electrophile | Trimethylborate (B(OMe)3) |
| Quenching | Acid hydrolysis |
| Temperature | Low temperature for lithiation (-78 °C typical) |
| Yield | Moderate (~50%) |
| Purification | Column chromatography or recrystallization |
Procedure Summary:
The brominated pyridine is treated with tert-butyllithium at low temperature to form the lithiated intermediate. This is quenched with trimethylborate, followed by acid hydrolysis to yield the boronic acid, which can be converted to the pinacol ester. This method is useful when late-stage borylation is desired and has been demonstrated in related pyrrole-boronate syntheses.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed Miyaura Borylation | High selectivity; well-established; scalable | Requires halogenated precursors; Pd catalyst cost | Up to 76% | Widely used in industry and academia |
| Iridium-Catalyzed C–H Borylation | Direct borylation; no halogenated substrates needed | Catalyst and ligand cost; moderate yields | Moderate | Emerging method; substrate-dependent |
| Lithiation + Boronation | Useful for late-stage functionalization | Requires low temperatures; sensitive reagents | Moderate (~50%) | Classical method; less atom-economical |
Detailed Reaction Example: Palladium-Catalyzed Borylation
| Step | Description |
|---|---|
| Reactants | 5-Bromo-2-(N,N-dimethylamino)pyridine (8.5 g, 42.3 mmol), bis(pinacolato)diboron (12.9 g, 50.7 mmol) |
| Catalyst and Base | Pd(dppf)Cl2 (1.55 g, 2.1 mmol), KOAc (8.3 g, 84.6 mmol) |
| Solvent | 1,4-Dioxane (10 mL) |
| Conditions | Stirred under nitrogen at 100 °C for 12 hours |
| Workup | Filtration, concentration under reduced pressure, silica gel chromatography |
| Product | 2-(2-(N,N-dimethylamino)pyrid-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (8 g, 76% yield) |
| Characterization | ^1H NMR (400 MHz, CDCl3): δ 8.53 (s, 1H), 7.75-7.78 (d, 1H), 6.43-6.45 (d, 1H), 3.09 (s, 6H), 1.22-1.30 (m, 12H); ESI-MS (m/z) 249.2 (M+H)+ |
Research Findings and Perspectives
The palladium-catalyzed Miyaura borylation remains the most reliable and widely adopted method for preparing 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, offering good yields and operational simplicity under inert atmosphere conditions.
Iridium-catalyzed C–H borylation offers a complementary approach, avoiding the need for pre-functionalized halogenated substrates. However, it requires specialized ligands and catalysts and may have substrate scope limitations.
Lithiation followed by boronation is a classical method useful for late-stage functionalization but involves handling highly reactive organolithium reagents and low-temperature conditions, which may limit scalability.
The choice of method depends on substrate availability, desired yield, operational convenience, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boron atom can be oxidized to form boronic acids.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate in borylation reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Boronic Acids: From oxidation reactions.
Scientific Research Applications
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through cross-coupling reactions.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boron atom. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-ol
- Structure : Features a hydroxyl group at the 3-position instead of methyl groups.
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, this reduces stability in acidic conditions compared to the methylated analog .
- Applications : Used in fluorescent probes for H₂O₂ detection (e.g., PY-BE in ), where boronate cleavage generates a ratiometric fluorescence response.
2-Methoxy-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Structure : Methoxy group at the 2-position instead of methyl.
- Properties : The electron-donating methoxy group enhances electron density on the pyridine ring, accelerating oxidative addition in cross-coupling reactions. Molecular weight: 235.09 g/mol .
- Applications : Intermediate in pharmaceutical synthesis, particularly for PI3Kα inhibitors (e.g., derivatives in ).
3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Structure : Boronate group at the 3-position instead of the 6-position.
- Properties : Positional isomerism reduces steric hindrance, improving coupling efficiency with sterically demanding substrates. Melting point: 103–108°C .
- Synthesis : Prepared via Miyaura borylation of 3-bromopyridine, similar to methods in .
Heterocyclic and Fused-Ring Derivatives
6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thieno[3,2-b]Pyridine
- Structure: Thienopyridine fused ring system.
- Properties : Extended conjugation enhances UV absorbance, useful in optoelectronic materials. Suppliers: 2 global suppliers (CAS 1580489-60-6) .
- Applications : Building block for organic semiconductors.
1-Cyclopropyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,6-Tetrahydropyridine
Functional Group and Electronic Effects
Biological Activity
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, structure-activity relationships (SAR), and safety profiles.
- IUPAC Name : 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Molecular Formula : CHBNO
- Molecular Weight : 233.11 g/mol
- CAS Number : 325142-95-8
The compound features a pyridine ring substituted with a dioxaborolane moiety that enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound demonstrated potent inhibitory effects on various cancer cell lines. In particular, it was effective against MDA-MB-231 (triple-negative breast cancer) with an IC value of 0.126 μM .
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase in cancer cells. Furthermore, it showed a significant reduction in lung metastasis in animal models .
Antiviral Activity
Pyridine derivatives have also been explored for their antiviral properties:
- Influenza Virus : A related compound demonstrated high antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus. It achieved over a 2-log viral load reduction in infected mice .
Structure-Activity Relationship (SAR)
The biological activity of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be attributed to its structural components:
- Pyridine Ring : Essential for interaction with biological targets such as kinases and receptors.
- Dioxaborolane Moiety : Enhances solubility and stability while participating in key interactions with biomolecules.
Safety Profile
Safety assessments are crucial for the development of new therapeutic agents:
- Acute Toxicity Studies : The compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg .
- Pharmacokinetics : Favorable pharmacokinetic profiles were observed with sufficient oral bioavailability and clearance rates indicating potential for therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Breast Cancer Model : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with related pyridine derivatives resulted in significant tumor regression and improved survival rates .
| Study | Compound | Cell Line | IC | Key Findings |
|---|---|---|---|---|
| 1 | 2-Dimethylpyridine derivative | MDA-MB-231 | 0.126 μM | Induced apoptosis; inhibited metastasis |
| 2 | Pyridine-based antiviral | Influenza A Virus | Not specified | Significant viral load reduction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the boronic ester moiety. For example, halogenated pyridine precursors (e.g., 6-bromo-2,4-dimethylpyridine) are reacted with bis(pinacolato)diboron or analogous reagents in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Solvents like THF or dioxane and bases such as K₂CO₃ are commonly employed .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR confirm structural integrity, with characteristic shifts for the dioxaborolane group (e.g., ¹B NMR δ ~30 ppm).
- X-ray Crystallography : Programs like SHELXL or OLEX2 refine crystal structures, revealing steric effects from methyl groups and boronate geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass: 277.18 g/mol for related analogs) .
Q. How does the boronic ester group influence reactivity in cross-coupling reactions?
- Methodology : The dioxaborolane moiety acts as a stable boron source for Suzuki-Miyaura couplings. Steric hindrance from the tetramethyl groups may slow transmetalation but enhances stability. Reaction optimization (e.g., elevated temperatures or microwave-assisted synthesis) is often required to overcome steric effects .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
- Methodology : Discrepancies in reported crystal structures may arise from solvent inclusion or polymorphism. Use OLEX2 for real-space refinement and SHELXL for least-squares minimization to validate hydrogen bonding or packing interactions. Compare experimental data with DFT-optimized geometries .
Q. What strategies mitigate steric hindrance during catalytic applications?
- Methodology :
- Catalyst Selection : Bulky ligands (e.g., SPhos) improve turnover in sterically congested environments.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of boronate intermediates.
- Temperature Modulation : Slow addition of reagents at 60–80°C improves yields in challenging couplings .
Q. How does this compound compare to fluorinated analogs in electronic materials?
- Methodology : Fluorine substitution (e.g., at the pyridine ring) enhances electron-withdrawing effects and stability. Compare HOMO-LUMO gaps via cyclic voltammetry or DFT calculations. For example, 3-fluoro analogs exhibit red-shifted emission in OLEDs due to altered conjugation .
Methodological Notes
- Cross-Coupling Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands to address steric challenges.
- Crystallography : Use TWINABS for data scaling if twinning is observed in XRD datasets .
- Safety : Handle under inert atmospheres due to air-sensitive boronate groups; use PPE and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
